![molecular formula C20H27NO B1437101 N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-94-9](/img/structure/B1437101.png)
N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Vue d'ensemble
Description
“N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” is a biochemical compound used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.43 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” are largely defined by its molecular structure. It has a molecular weight of 297.43 . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline is utilized in various synthetic pathways. For example, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B, a compound with potential medicinal applications, through radical arylation of benzene (Crich & Rumthao, 2004).
- Murata et al. (1993) described the iron-catalyzed oxidation of this compound with molecular oxygen, highlighting its role in the formation of N-cyanomethyl-N-methylanilines, which are important intermediates in organic synthesis (Murata et al., 1993).
Materials Science and Engineering
- Bowen et al. (1996) explored the use of derivatives of N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline in adhesive bonding. They synthesized a comonomer to investigate the effects of methyl groups on adhesive bonding properties (Bowen et al., 1996).
Biochemical Studies
- L. Cui et al. (2007) conducted a study on the formation of DNA adducts by N-acetoxy-3,5-dimethylaniline, a derivative, which is significant in understanding the biochemical interactions of these compounds at a molecular level (Cui et al., 2007).
Environmental and Health Impact Studies
- Chao et al. (2012) investigated the genotoxicity of 3,5-dimethylaniline in mammalian cells, focusing on the role of reactive oxygen species. This research is crucial in understanding the environmental and health impacts of this compound (Chao et al., 2012).
Photopolymerization and Sensitization
- Muftuoglu et al. (2004) used N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization, demonstrating the application of this compound in advanced polymer science (Muftuoglu et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)9-10-22-20-7-5-18(6-8-20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKNIDLLOHRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
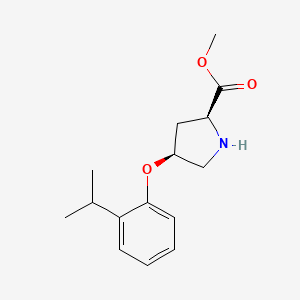
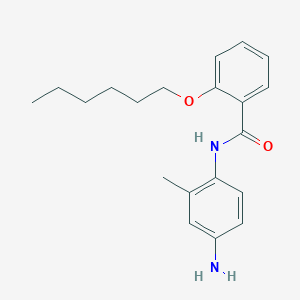
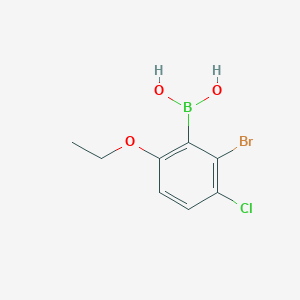
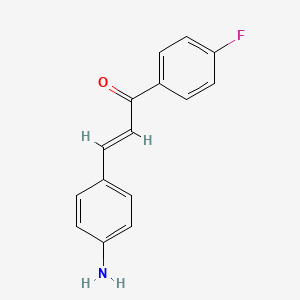

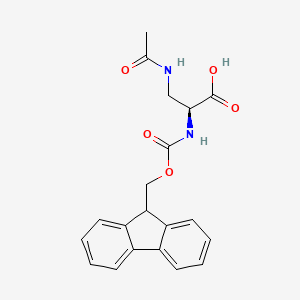
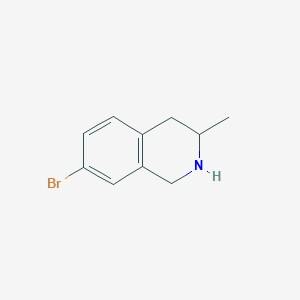
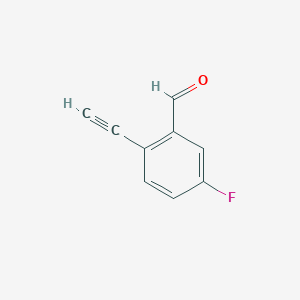
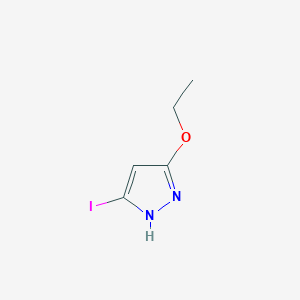
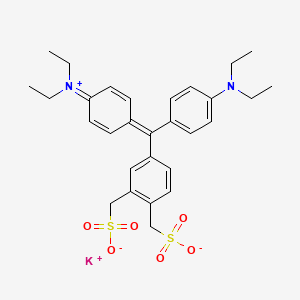
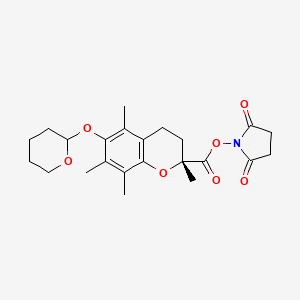
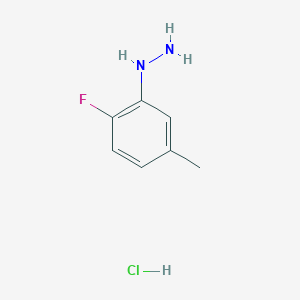
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)